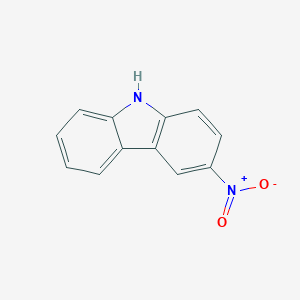











|
REACTION_CXSMILES
|
C1(S(CC[N:12]2[C:24]3[CH:23]=[CH:22][C:21]([N+:25]([O-:27])=[O:26])=[CH:20][C:19]=3[C:18]3[C:13]2=[CH:14][CH:15]=[CH:16][CH:17]=3)(=O)=O)C=CC=CC=1.[K].CC(C)([O-])C.C(OCC)(=O)C.Cl>O1CCCC1>[N+:25]([C:21]1[CH:22]=[CH:23][C:24]2[NH:12][C:13]3[C:18]([C:19]=2[CH:20]=1)=[CH:17][CH:16]=[CH:15][CH:14]=3)([O-:27])=[O:26] |f:1.2,^1:27|
|


|
Name
|
9-(2-phenylsulphonyl-ethyl)-3-nitro-9H-carbazole
|
|
Quantity
|
2.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)CCN1C2=CC=CC=C2C=2C=C(C=CC12)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
potassium tert.-butoxide
|
|
Quantity
|
700 mg
|
|
Type
|
reactant
|
|
Smiles
|
[K].CC(C)([O-])C
|
|
Name
|
potassium tert.-butoxide
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
[K].CC(C)([O-])C
|
|
Name
|
potassium tert.-butoxide
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
[K].CC(C)([O-])C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for 2 hours at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred for 4 hours at ambient temperature
|
|
Duration
|
4 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is heated for 2 hours to 50° C.
|
|
Type
|
WASH
|
|
Details
|
the organic phase is washed with saturated sodium chloride solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with magnesium sulphate
|
|
Type
|
CUSTOM
|
|
Details
|
After elimination of the solvents in vacuo the residue is chromatographed on silica gel (cyclohexane/ethyl acetate 90:10 to 80:20)
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
[N+](=O)([O-])C=1C=CC=2NC3=CC=CC=C3C2C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |